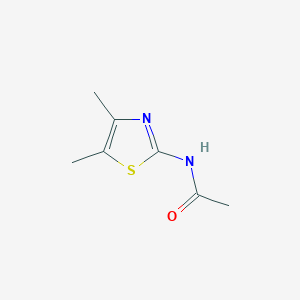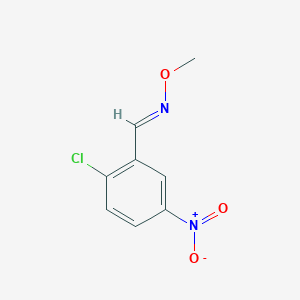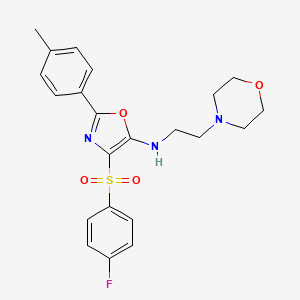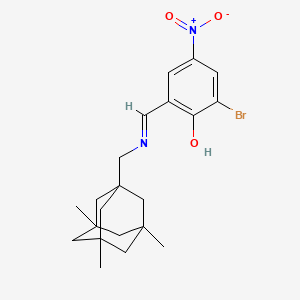![molecular formula C21H17BrN4O2 B2487697 N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941963-47-9](/img/no-structure.png)
N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole-acetamide derivatives involves complex reactions, including the formation of coordination complexes, cyclization reactions, and the use of various reagents and conditions to achieve the desired products. For instance, Chkirate et al. (2019) synthesized two pyrazole-acetamide derivatives and characterized them using infrared spectrophotometry, nuclear magnetic resonance spectroscopy, and electrospray ionization-mass spectrometry (Chkirate et al., 2019). Such methodologies are likely relevant to the synthesis of the compound , emphasizing the role of careful selection of starting materials and reaction conditions.
Molecular Structure Analysis
Molecular structure analysis of related compounds typically involves X-ray crystallography, NMR spectroscopy, and computational methods to elucidate the geometry, bonding, and electronic structure. For example, Lukose et al. (2015) investigated the molecular structure, vibrational frequencies, and vibrational assignments of a related compound, 2-phenyl-N-(pyrazin-2-yl)acetamide, using both experimental and theoretical approaches (Lukose et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving pyrazole-acetamide derivatives can include coordination with metal ions, hydrogen bonding interactions, and the formation of supramolecular architectures. The antioxidant activity of such compounds and their metal complexes has been demonstrated, as reported by Chkirate et al. (2019), highlighting the potential for diverse chemical reactivity and properties (Chkirate et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, can be analyzed through various spectroscopic and analytical techniques. Crystal packing analysis, as conducted by Lukose et al. (2015), can reveal insights into the intermolecular interactions that dictate the solid-state structure of these compounds (Lukose et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic structure, can be inferred from spectroscopic data and computational studies. The HOMO-LUMO analysis, for example, can provide information on the charge transfer within the molecule, as discussed in the study by Tamer et al. (2016) on a related compound (Tamer et al., 2016).
科学的研究の応用
Antioxidant Activity
Research on pyrazole-acetamide derivatives, which are closely related to the compound , has demonstrated significant antioxidant activity. This was evidenced in a study where the antioxidant activity of ligands and their coordination complexes were determined in vitro, showing that these ligands and complexes present notable antioxidant properties (Chkirate et al., 2019).
Biomedical Applications
Another study explored the electrochemically induced transformation of similar compounds, resulting in a product with potential for various biomedical applications, particularly in regulating inflammatory diseases. This was further supported by docking studies (Ryzhkova et al., 2020).
Anti-Microbial and Anti-Fungal Activities
A novel thiazole derivative was synthesized incorporating a pyrazole moiety, which was then screened for its anti-bacterial and anti-fungal activities. The results showed that most of the synthesized compounds exhibited significant anti-bacterial and anti-fungal activities, highlighting their potential in this area (Saravanan et al., 2010).
Anti-Inflammatory Activity
Research on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which bear structural resemblance to the compound , showed significant anti-inflammatory activity. This indicates potential use in treatments for inflammation-related conditions (Sunder & Maleraju, 2013).
Nonlinear Optical Properties
The compound's potential in photonics was explored through the study of similar acetamides for their nonlinear optical properties. This research suggests their application in photonic devices like optical switches and modulators (Castro et al., 2017).
特性
CAS番号 |
941963-47-9 |
|---|---|
製品名 |
N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide |
分子式 |
C21H17BrN4O2 |
分子量 |
437.297 |
IUPAC名 |
N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C21H17BrN4O2/c1-14-2-4-15(5-3-14)18-12-19-21(28)25(10-11-26(19)24-18)13-20(27)23-17-8-6-16(22)7-9-17/h2-12H,13H2,1H3,(H,23,27) |
InChIキー |
HUQOSZGLTQYQHT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)Br |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



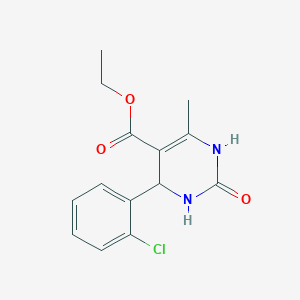
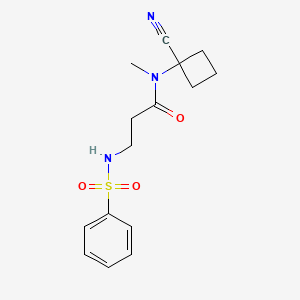
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2487619.png)
![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2487620.png)
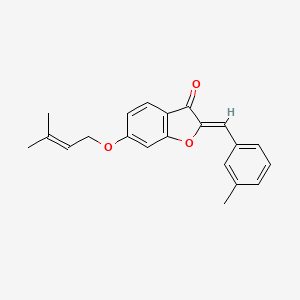
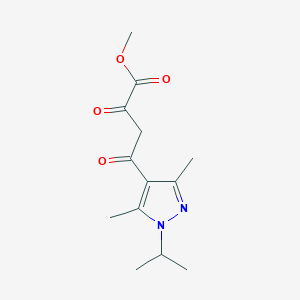
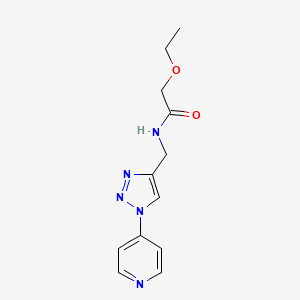
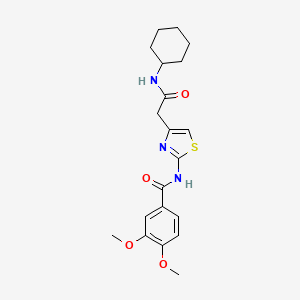
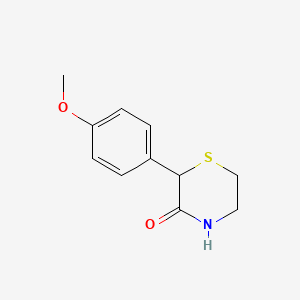
![N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide](/img/structure/B2487627.png)
